

Application Notes and Protocols: Abivertinib Maleate Treatment in Patient-Derived Organoid (PDO) Models

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Compound of Interest		
Compound Name:	Abivertinib maleate	
Cat. No.:	B10860127	Get Quote

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Introduction

Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model in oncology, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This allows for more predictive in vitro drug screening and mechanistic studies. **Abivertinib maleate** is a novel, third-generation tyrosine kinase inhibitor (TKI) that irreversibly targets mutant forms of the epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK).[1][2][3] This dual inhibitory activity makes it a promising therapeutic agent for various cancers. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of **Abivertinib maleate** in PDO models.

Mechanism of Action

Abivertinib is a pyrrolopyrimidine-based TKI that selectively inhibits EGFR-activating and resistance mutations (e.g., T790M) with significantly greater potency than wild-type EGFR.[2][4] [5][6] Additionally, it is a potent inhibitor of BTK, a key component of the B-cell receptor signaling pathway that also plays a role in some solid tumors.[7] The inhibition of these pathways can lead to decreased tumor cell proliferation, survival, and induction of apoptosis.[8]

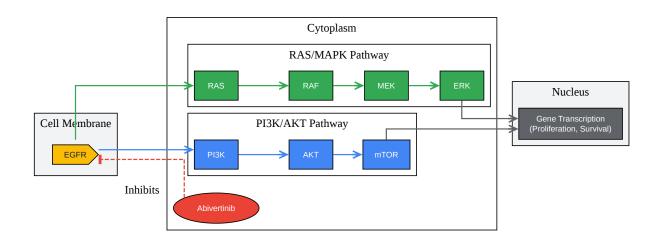
Key Signaling Pathways Targeted by Abivertinib



Abivertinib's dual-targeting mechanism affects critical cancer signaling pathways. The primary pathways include the EGFR and BTK signaling cascades.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9] These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Abivertinib selectively binds to and inhibits mutant forms of EGFR, thereby blocking these downstream pro-survival signals.



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Diagram 1: EGFR Signaling Pathway Inhibition by Abivertinib.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell development and activation. In some cancer cells, BTK is implicated in cell survival and proliferation through

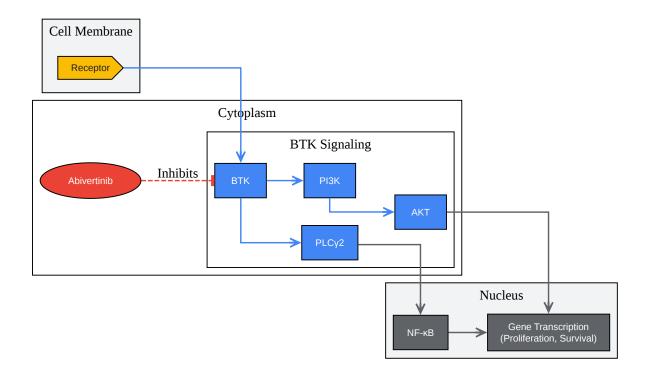


Methodological & Application

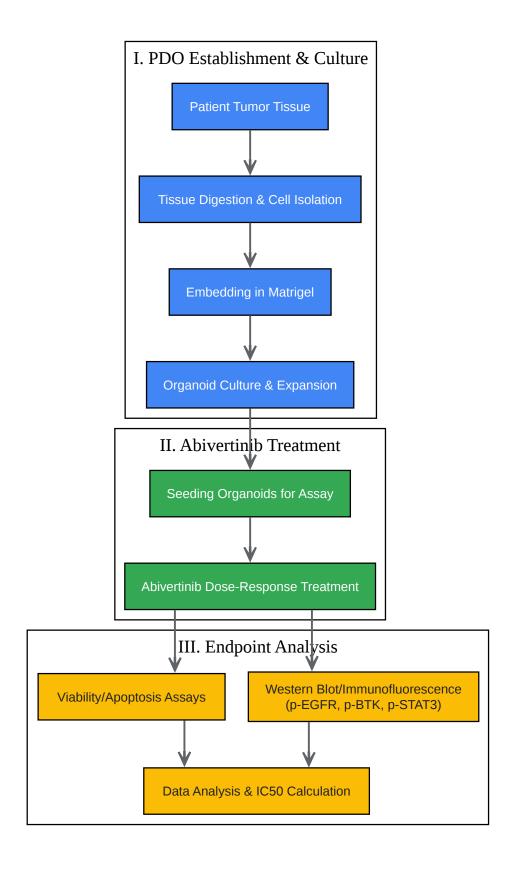
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pathways such as PI3K/AKT and NF-kB. BTK can also influence the tumor microenvironment. Abivertinib's inhibition of BTK can block these pro-growth signals and potentially modulate the immune response.









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